molecular formula C9H9ClN2 B1423583 Isoindoline-5-carbonitrile hydrochloride CAS No. 1159823-51-4

Isoindoline-5-carbonitrile hydrochloride

Cat. No.: B1423583
CAS No.: 1159823-51-4
M. Wt: 180.63 g/mol
InChI Key: DIGADCVKPVECTM-UHFFFAOYSA-N
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Description

Isoindoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C₉H₈N₂Cl It is a derivative of isoindoline, a bicyclic organic compound containing a nitrogen atom in one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindoline-5-carbonitrile hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with cyanogen chloride (ClCN) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions and ensure the purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment. The process includes the use of reactors capable of maintaining the required temperature and pressure conditions. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions include various derivatives of isoindoline, such as isoindoline-5-carboxylic acid, isoindoline-5-amine, and other substituted isoindolines.

Scientific Research Applications

Isoindoline-5-carbonitrile hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Isoindoline derivatives are being investigated for their pharmacological properties, including their potential use in treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Isoindoline-5-carbonitrile hydrochloride is similar to other isoindoline derivatives, such as isoindoline-1-carbonitrile and isoindoline-2-carbonitrile. it has unique properties that distinguish it from these compounds. For example, the position of the cyano group on the isoindoline ring can affect its reactivity and biological activity.

Comparison with Similar Compounds

  • Isoindoline-1-carbonitrile

  • Isoindoline-2-carbonitrile

  • Isoindoline-3-carbonitrile

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Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGADCVKPVECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-51-4
Record name 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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